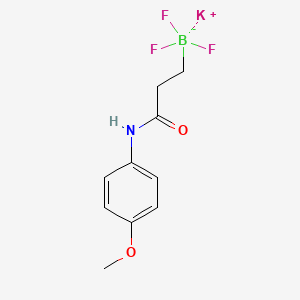

Potassium trifluoro(3-((4-methoxyphenyl)amino)-3-oxopropyl)borate

Description

Potassium trifluoro(3-((4-methoxyphenyl)amino)-3-oxopropyl)borate is a boron-containing organometallic compound with the general structure K[BF₃(CH₂)₂C(O)NHC₆H₄-4-OCH₃]. It belongs to the class of trifluoroborate salts, which are widely used in cross-coupling reactions, catalysis, and medicinal chemistry due to their stability and tunable reactivity . The compound features a 4-methoxyphenyl group attached to an amide-linked propylborate backbone, with potassium as the counterion.

Properties

IUPAC Name |

potassium;trifluoro-[3-(4-methoxyanilino)-3-oxopropyl]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BF3NO2.K/c1-17-9-4-2-8(3-5-9)15-10(16)6-7-11(12,13)14;/h2-5H,6-7H2,1H3,(H,15,16);/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQOOYBVDEWPXNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCC(=O)NC1=CC=C(C=C1)OC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BF3KNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route and Reaction Conditions

2.1 Starting Materials and Key Reagents

- Potassium chloromethyltrifluoroborate or trifluoroborate precursors,

- 4-methoxyaniline or its derivatives,

- 3-oxopropyl chloride or equivalent electrophilic intermediates,

- Strong bases such as potassium hexamethyldisilazide (KHMDS) or n-butyllithium (n-BuLi),

- Boron reagents such as triisopropyl borate (B(Oi-Pr)₃),

- Fluoride sources like potassium hydrogen difluoride (KHF₂) for trifluoroborate formation.

Lithiation and Boronation:

The synthesis often begins with lithiation of a suitable alkyne or haloalkyl intermediate at low temperature (−78°C) using n-BuLi in tetrahydrofuran (THF), followed by reaction with triisopropyl borate to install the boronate moiety.Formation of the Amino-Substituted Intermediate:

The 4-methoxyaniline is reacted with a 3-oxopropyl electrophile (e.g., 3-chloropropanone derivative) under controlled conditions to introduce the amino substituent on the propyl chain.Fluoride Exchange to Form Trifluoroborate Salt:

The boronate intermediate is treated with potassium hydrogen difluoride (KHF₂) in aqueous acetone to convert the boronate to the corresponding potassium trifluoroborate salt.Purification:

The crude product is purified by co-evaporation with acetone to remove residual water and then filtered under an inert atmosphere to prevent hydrolysis and decomposition.

- The entire process is conducted under inert atmosphere (argon or nitrogen) to avoid moisture and oxygen interference.

- Anhydrous solvents and reagents are essential to maintain high yields and purity.

- Temperature control is critical, especially during lithiation and boronation steps.

Key Parameters Affecting Yield and Purity

| Parameter | Optimal Condition | Effect on Synthesis |

|---|---|---|

| Temperature | −78°C for lithiation; room temp for others | Controls regioselectivity and side reactions |

| Atmosphere | Argon or nitrogen (inert) | Prevents hydrolysis and oxidation |

| Solvent | Anhydrous THF, acetone | Ensures solubility and reaction efficiency |

| Base | n-BuLi or KHMDS | Facilitates deprotonation and nucleophilic attack |

| Fluoride source | KHF₂ in aqueous acetone | Converts boronate to trifluoroborate salt |

| Purification method | Co-evaporation and inert filtration | Removes water and impurities |

Analytical Data Supporting Preparation

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ^11B | −2.0 to −5.0 | Quartet (q) | Boron in trifluoroborate group |

| ^19F | −130 to −135 | Doublet of doublets (dd) | Fluorine atoms in BF₃ group |

| ^1H | ~6.8–7.2 | Multiplet | Aromatic protons of 4-methoxyphenyl |

| ^1H | ~3.7 | Singlet | Methoxy (-OCH₃) group |

| ^1H | ~8.0 | Doublet (d) | Amine proton (NH) |

- IR spectroscopy shows characteristic carbonyl stretch near 1700 cm⁻¹,

- B–F vibrations appear near 1100 cm⁻¹,

- High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with the potassium trifluoroborate salt.

Comparative Insights from Related Compounds

Preparation methods for potassium trifluoro(3-((4-methoxyphenyl)amino)-3-oxopropyl)borate are adapted from those of structurally similar compounds such as potassium trifluoro(3-((4-nitrophenyl)amino)-3-oxopropyl)borate, with adjustments to account for electronic effects of the methoxy substituent which is an electron-donating group. This affects reaction rates and conditions, often requiring milder conditions or longer reaction times to achieve optimal yields.

Summary Table of Preparation Method Parameters

| Step | Reagents/Conditions | Purpose/Outcome | Yield Range (%) |

|---|---|---|---|

| Lithiation and Boronation | n-BuLi, B(Oi-Pr)₃, THF, −78°C | Install boronate group | 40–60 |

| Amino Substitution | 4-Methoxyaniline, 3-oxopropyl chloride, base | Introduce amino substituent | 50–70 |

| Fluoride Exchange | KHF₂, aqueous acetone, RT | Convert boronate to trifluoroborate salt | 60–80 |

| Purification | Co-evaporation with acetone, inert filtration | Remove impurities and moisture | >95 purity |

Research Findings and Notes

- The use of potassium hexamethyldisilazide (KHMDS) as a base can enhance selectivity in the amino substitution step.

- Maintaining anhydrous conditions throughout is critical to prevent hydrolysis of the trifluoroborate group.

- Reaction monitoring by ^19F NMR allows real-time tracking of trifluoroborate formation.

- The methoxy substituent enhances solubility in polar organic solvents compared to nitro analogs, facilitating purification.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(3-((4-methoxyphenyl)amino)-3-oxopropyl)borate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various boronic acid derivatives.

Reduction: It can be reduced to form corresponding borane derivatives.

Substitution: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a catalyst such as palladium.

Major Products

The major products formed from these reactions include various boronic acids, boranes, and substituted organoboron compounds, which are valuable intermediates in organic synthesis.

Scientific Research Applications

Potassium trifluoro(3-((4-methoxyphenyl)amino)-3-oxopropyl)borate has a wide range of applications in scientific research:

Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.

Biology: The compound is used in the development of boron-containing drugs and as a tool in biochemical studies.

Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of potassium trifluoro(3-((4-methoxyphenyl)amino)-3-oxopropyl)borate in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex with the boronic acid derivative. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The trifluoroborate group acts as a stable and efficient source of the boronic acid, facilitating the reaction under mild conditions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s reactivity and physical properties are heavily influenced by the substituent on the phenyl ring. Key analogs include:

Electronic and Steric Effects

- This may slow reaction rates in Suzuki-Miyaura couplings but improve stability .

- Electron-Withdrawing Groups (e.g., 3-NO₂, 4-NO₂): Nitro groups withdraw electron density, increasing the boron center’s electrophilicity and enhancing reactivity in cross-couplings. For example, the 4-nitro derivative (300.09 g/mol) is reported to have superior catalytic activity in aryl-aryl bond formations .

Physical Properties and Stability

- Solubility : The 2-methoxy analog (285.11 g/mol) is soluble in DMSO and acetone, while nitro derivatives require polar aprotic solvents like THF or DMF . The 4-methoxy compound likely shares similar solubility trends due to its polar amide group.

- Storage : Most trifluoroborates are hygroscopic and require storage under inert conditions. The 4-nitro derivative is stable at room temperature but degrades under prolonged exposure to moisture .

Q & A

Basic: What are the optimal synthetic routes and purification methods for Potassium trifluoro(3-((4-methoxyphenyl)amino)-3-oxopropyl)borate?

Answer:

The synthesis typically involves reacting alkynyl precursors (e.g., 4-methoxyphenyl ethynyl derivatives) with boron trifluoride reagents under inert conditions. Key steps include:

- Lithiation: Using n-BuLi or LDA to deprotonate the alkyne, followed by reaction with B(Oi-Pr)₃ to form a borate intermediate .

- Quenching with KHF₂: This stabilizes the borate as a potassium salt. Co-evaporation with acetone removes residual water and improves purity .

- Purification: Filtration under anhydrous conditions and recrystallization in acetone yield high-purity products (>95%) .

Basic: Which spectroscopic techniques are critical for structural validation and purity assessment?

Answer:

- Multinuclear NMR:

- ¹H NMR identifies aromatic protons (δ 7.0–8.2 ppm) and methoxy groups (δ ~3.8 ppm).

- ¹³C NMR confirms carbonyl (δ ~175–180 ppm) and aromatic carbons.

- ¹⁹F NMR detects BF₃ groups (δ -128 to -135 ppm, split patterns indicate electronic environment).

- ¹¹B NMR (δ -1.7 to -2.0 ppm) verifies borate formation .

- HRMS: Validates molecular weight (e.g., [M-K]⁻ ion at m/z 223.0548) .

- IR Spectroscopy: Detects carbonyl stretches (~1713 cm⁻¹) and B-F bonds (~979 cm⁻¹) .

Advanced: How can researchers resolve contradictory ¹⁹F NMR data across derivatives or synthesis batches?

Answer:

Contradictions may arise from:

- Solvent Effects: Acetone-d₆ vs. DMSO-d₆ shifts ¹⁹F signals by 1–5 ppm.

- Substituent Electronic Effects: Electron-withdrawing groups (e.g., -CF₃) deshield fluorine atoms, shifting signals upfield .

- Crystallinity: Amorphous vs. crystalline solids may exhibit line broadening.

Mitigation: Standardize solvents, use internal references (e.g., CFCl₃), and compare with literature values for analogous compounds .

Advanced: What computational approaches model the reactivity of this compound in Suzuki-Miyaura couplings?

Answer:

- DFT Calculations: Predict borate dissociation energies and transmetalation barriers. The 4-methoxyphenyl group enhances nucleophilicity via electron donation, lowering activation energy .

- Molecular Dynamics: Simulate solvent effects (e.g., THF vs. DMF) on reaction kinetics .

- Hammett Analysis: Correlate substituent σ values with reaction rates to design derivatives with tailored reactivity .

Basic: What are effective derivatization strategies for modifying the 3-oxopropyl or arylamino moieties?

Answer:

- Oxidation: Convert propargyl alcohols to ketones using MnO₂ or Dess-Martin periodinane (e.g., Procedure C in ).

- Nucleophilic Substitution: Replace the methoxy group with amines or thiols via SNAr reactions .

- Cross-Coupling: Suzuki-Miyaura reactions with aryl halides to diversify the aryl group .

Advanced: How does the 4-methoxyphenyl group influence stability and reactivity compared to electron-deficient substituents?

Answer:

- Stability: The electron-donating methoxy group reduces borate hydrolysis rates in protic solvents compared to nitro- or trifluoromethyl-substituted analogs .

- Reactivity: Enhanced electron density accelerates transmetalation in cross-couplings but may reduce electrophilic character in Michael additions. Comparative studies with nitrophenyl derivatives show a 2–3× rate difference in Pd-catalyzed reactions .

Basic: What protocols ensure long-term stability and storage of this compound?

Answer:

- Storage: Keep under argon at -20°C in amber vials to prevent moisture absorption and photodegradation.

- Handling: Use anhydrous solvents (e.g., THF, acetone) and glovebox techniques for air-sensitive steps .

- Purity Monitoring: Periodic ¹⁹F NMR checks detect decomposition (e.g., BF₃ loss, indicated by signal broadening) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.